Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate

Description

Nomenclature and Chemical Identity

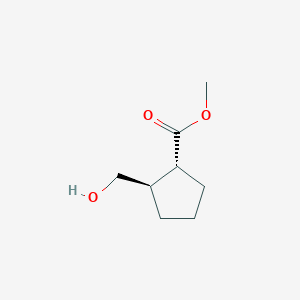

Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate possesses the molecular formula C₈H₁₄O₃ and maintains a molecular weight of 158.19 grams per mole. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the methyl ester designation indicates the presence of a carboxylate functional group that has been esterified with methanol. The hydroxymethyl substituent at the 2-position represents a primary alcohol functionality attached to the cyclopentane ring through a methylene bridge.

The Chemical Abstracts Service registry number 502650-66-0 serves as the unique identifier for this compound in chemical databases and literature. Alternative nomenclature includes the stereochemically specific designation methyl (1R,2R)-2-(hydroxymethyl)cyclopentane-1-carboxylate, which explicitly defines the spatial arrangement of substituents. The compound's InChI identifier InChI=1S/C8H14O3/c1-11-8(10)7-4-2-3-6(7)5-9/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1 provides a standardized representation of its molecular structure and stereochemistry.

Historical Context in Organic Chemistry

The development of synthetic methodologies for cyclopentane derivatives has evolved significantly throughout the twentieth century, with early pioneering work establishing fundamental approaches to five-membered ring construction. Historical investigations into cyclopentane chemistry trace back to the late 1800s when researchers first began systematic studies of carbocyclic ring formation. Perkin's work in 1887 represented one of the earliest documented syntheses of substituted cyclopentane derivatives, establishing methodologies that would influence subsequent generations of organic chemists.

The synthesis of trans-cyclopentane-1,2-dicarboxylic acid, as documented in academic research from Oregon State University, demonstrated the strategic importance of cyclopentane derivatives in understanding ring strain and stereochemical control. This foundational work revealed that cyclopentane rings could accommodate multiple substituents while maintaining structural integrity and predictable stereochemical outcomes. The investigation of diethyl malonate alkylation with 1,3-dibromopropane provided crucial insights into the formation of cyclopentane frameworks through cyclization reactions.

Subsequent developments in the 1930s and 1940s expanded the repertoire of cyclopentane synthesis methods, with researchers like Fuson and Cole contributing significantly to the understanding of ring closure mechanisms. Their work on pimelic acid derivatives demonstrated alternative pathways to cyclopentane construction, highlighting the versatility of different starting materials and reaction conditions. The evolution of these synthetic approaches laid the groundwork for more sophisticated methodologies that would later enable the preparation of complex substituted cyclopentanes such as this compound.

Modern advances in cyclopentane synthesis have incorporated transition metal catalysis and stereoselective transformations that allow for precise control over substituent placement and stereochemical outcomes. Recent reports have described rhodium-catalyzed reactions of vinyldiazoacetates with substituted butenols that generate cyclopentanes containing four new stereogenic centers with exceptional stereoselectivity. These developments represent the culmination of over a century of research into cyclopentane chemistry and demonstrate the continued relevance of five-membered carbocyclic compounds in contemporary organic synthesis.

Stereochemical Significance of trans Configuration

The trans configuration in this compound carries profound implications for the compound's three-dimensional structure and chemical behavior. In cyclopentane derivatives, the trans relationship between substituents at adjacent carbon atoms creates a spatial arrangement where the functional groups occupy opposite faces of the five-membered ring. This configuration contrasts with the cis isomer, where substituents would reside on the same face of the ring, resulting in distinctly different steric and electronic environments.

The stereochemical designation (1R,2R) provides specific information about the absolute configuration at each chiral center within the molecule. The 1R configuration at the carbon bearing the carboxylate group and the 2R configuration at the carbon carrying the hydroxymethyl substituent establish a defined three-dimensional arrangement that influences the compound's interactions with other molecules. This stereochemical precision becomes particularly important in biological systems where molecular recognition often depends on exact spatial arrangements of functional groups.

Recent advances in stereochemical analysis have emphasized the importance of conformational behavior in cyclopentane derivatives. The five-membered ring system exhibits limited conformational flexibility compared to larger rings, yet sufficient mobility to allow for pseudorotational motion that can influence the relative positioning of substituents. The trans configuration in this compound constrains this conformational freedom in ways that may enhance the compound's utility as a chiral building block in asymmetric synthesis.

Research into highly stereoselective cyclopentane synthesis has demonstrated that trans-disubstituted products can be obtained with exceptional stereochemical control under appropriate reaction conditions. The development of rhodium-catalyzed domino sequences has enabled the construction of cyclopentanes bearing four new stereogenic centers with 99% enantiomeric excess and greater than 97:3 diastereomeric ratios. These findings underscore the importance of understanding stereochemical relationships in cyclopentane derivatives and their potential applications in complex molecule synthesis.

Structural Characteristics and Basic Properties

This compound exhibits distinctive structural features that arise from the combination of its cyclopentane core and pendant functional groups. The compound possesses a computed density of 1.091 grams per cubic centimeter, indicating a relatively compact molecular structure. The boiling point of 230 degrees Celsius at 760 millimeters of mercury reflects the influence of hydrogen bonding capabilities from the hydroxymethyl group and the polar nature of the ester functionality.

The molecular architecture incorporates three distinct functional regions: the five-membered carbocyclic ring, the methyl ester group, and the primary alcohol moiety. The cyclopentane ring adopts a slightly puckered conformation to minimize angle strain, with the trans arrangement of substituents providing optimal spatial separation between the bulky functional groups. The carboxylate ester exhibits characteristic properties including a refractive index of 1.467, which reflects the compound's optical characteristics and molecular polarizability.

Computational analysis reveals that the compound contains one hydrogen bond donor (the hydroxyl group) and three hydrogen bond acceptors (two oxygen atoms in the ester and one in the hydroxyl group). This hydrogen bonding profile influences the compound's solubility characteristics and intermolecular interactions. The rotatable bond count of three indicates moderate conformational flexibility, primarily arising from rotation around the carbon-carbon bonds linking the hydroxymethyl group and the ester functionality to the cyclopentane ring.

The exact mass of 158.094294304 daltons provides precise molecular weight information essential for analytical characterization and mass spectrometric identification. The compound's lipophilicity, as indicated by the computed XLogP3-AA value of 0.7, suggests moderate water solubility balanced with organic solvent compatibility. These properties collectively define the compound's physical behavior and influence its handling requirements and potential applications in synthetic chemistry.

Properties

IUPAC Name |

methyl (1R,2R)-2-(hydroxymethyl)cyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-8(10)7-4-2-3-6(7)5-9/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJMUKVEQZAEKV-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641342 | |

| Record name | Methyl (1R,2R)-2-(hydroxymethyl)cyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502650-66-0 | |

| Record name | Methyl (1R,2R)-2-(hydroxymethyl)cyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate typically involves the following steps:

Cyclopentane Derivative Formation: The starting material, cyclopentane, undergoes a series of reactions to introduce the hydroxymethyl and carboxylate groups. This can be achieved through a combination of oxidation and esterification reactions.

Oxidation: Cyclopentane is oxidized to form cyclopentanone, which is then further oxidized to introduce the hydroxymethyl group.

Esterification: The hydroxymethylcyclopentanone is esterified using methanol and an acid catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Oxidation: Large quantities of cyclopentane are oxidized using industrial oxidizing agents.

Catalytic Esterification: The intermediate hydroxymethylcyclopentanone is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.

Major Products Formed

Oxidation: The major product is trans-2-carboxymethylcyclopentane-1-carboxylate.

Reduction: The major product is trans-2-hydroxymethylcyclopentane-1-methanol.

Substitution: The major products depend on the nucleophile used, resulting in various substituted cyclopentane derivatives.

Scientific Research Applications

Organic Synthesis

Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. The compound's structure allows it to participate in various chemical reactions, making it a valuable building block in synthetic pathways.

Synthetic Pathways

The synthesis of this compound typically involves multiple steps, often starting from simpler precursors. Here are some notable synthetic routes:

- Starting Materials : The synthesis may begin with diethyl malonate or other similar compounds that can be transformed through esterification and reduction processes.

- Reagents : Common reagents include lithium aluminum hydride for reductions and various alkylating agents for introducing additional functional groups.

| Synthetic Route | Key Steps | Outcome |

|---|---|---|

| Route A | Esterification followed by reduction | Formation of this compound |

| Route B | Alkylation of cyclopentane derivatives | Introduction of additional functional groups |

Pharmaceutical Applications

The unique structural characteristics of this compound suggest potential applications in pharmaceuticals. Its ability to act as a substrate for carboxyl methyltransferases (CMTs) indicates its role in drug development.

Research has indicated that compounds similar to this compound exhibit biological activity, which can be leveraged for therapeutic purposes. The compound’s hydroxymethyl group may enhance its interaction with biological targets, making it a candidate for further investigation in medicinal chemistry.

Case Studies and Research Findings

Several studies have explored the applications of this compound and related compounds:

- Study on Synthesis and Reactivity : A comprehensive study demonstrated the effectiveness of using this compound as an intermediate in synthesizing more complex molecules, showcasing its utility in organic synthesis .

- Pharmaceutical Development : Investigations into the biological properties of similar compounds revealed their potential as therapeutic agents, emphasizing the importance of structural modifications on biological activity .

Mechanism of Action

The mechanism of action of Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate involves its interaction with various molecular targets:

Enzyme Inhibition: It can act as an inhibitor of enzymes that catalyze ester hydrolysis.

Receptor Binding: It may bind to specific receptors, modulating their activity and leading to biological effects.

Pathways Involved: The compound can influence metabolic pathways involving ester and hydroxyl group transformations.

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclopentane Derivatives

*Note: The target compound’s properties are inferred based on analogs.

Physical and Chemical Properties

- Hydrophilicity: The hydroxymethyl group in the target compound enhances hydrophilicity compared to Methyl 2-cyclopentanonecarboxylate (ketone group) and ethyl ester analogs .

- Reactivity: The hydroxyl group may participate in hydrogen bonding, increasing solubility in polar solvents. In contrast, the amino group in Methyl 3-aminocyclopentanecarboxylate introduces basicity, enabling reactions with acids .

- Thermal Stability: Methyl esters (e.g., Methyl 2-cyclopentanonecarboxylate) typically exhibit lower boiling points than carboxylic acids (e.g., trans-2-(2-methylbenzoyl)cyclopentane-1-carboxylic acid) due to reduced intermolecular hydrogen bonding .

Research Findings and Trends

- Reactivity : Hydroxymethyl groups are pivotal in chiral synthesis, as seen in Ethyl trans-2-hydroxy-1-cyclopentane carboxylate’s use in asymmetric catalysis .

- Structure-Activity Relationships: Substitutions on the cyclopentane ring significantly alter bioactivity.

- Analytical Methods : Gas chromatography (GC) and NMR are critical for characterizing cyclopentane derivatives, as demonstrated in resin analysis (e.g., Figure 2 in ) .

Biological Activity

Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate is a cyclopentane derivative with significant biological activity, particularly in enzyme inhibition and receptor modulation. This article explores its synthesis, biological mechanisms, and potential applications in various fields, including medicinal chemistry.

Chemical Structure and Synthesis

This compound (C8H14O3) features a cyclopentane ring with hydroxymethyl and carboxylate functional groups. The synthesis typically involves:

- Cyclopentane Derivative Formation : Starting from cyclopentane, oxidation reactions introduce hydroxymethyl and carboxylate groups.

- Esterification : The resulting compound is esterified with methanol using an acid catalyst to yield the target compound.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors:

- Enzyme Inhibition : This compound acts as an inhibitor of enzymes involved in ester hydrolysis, which can be crucial in metabolic pathways.

- Receptor Binding : It has the potential to bind to specific receptors, modulating their activity and influencing various biological processes.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes, which may have implications for drug development. For instance, it has been shown to affect enzymes that catalyze reactions involving ester bonds, potentially altering metabolic pathways related to lipid metabolism and signaling .

Receptor Modulation

The compound may interact with various receptors, leading to altered physiological responses. This includes potential anti-inflammatory effects or modulation of pain pathways, making it a candidate for further investigation in therapeutic contexts .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- A study focusing on enzyme kinetics demonstrated that this compound could significantly reduce the activity of esterases in vitro, suggesting its utility as a biochemical tool for studying lipid metabolism .

- Another research effort explored its receptor interactions, indicating that it might influence signaling pathways involved in inflammation and pain management .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl trans-2-hydroxycyclopentane-1-carboxylate | Lacks hydroxymethyl group | Reduced enzyme inhibition |

| Methyl trans-2-methylcyclopentane-1-carboxylate | Contains a methyl group instead of hydroxymethyl | Different receptor binding profile |

This table illustrates how slight modifications in structure can lead to significant differences in biological activity.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate, and how can stereochemical purity be ensured?

- Methodology : Synthesis typically involves cyclopentane ring functionalization. A trans-configuration can be achieved via stereoselective catalysis (e.g., asymmetric hydrogenation) or chiral auxiliary-mediated esterification. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY for spatial proximity analysis) and X-ray crystallography are critical for confirming stereochemistry . For intermediates like cyclopentanecarboxylates, coupling reactions with hydroxymethyl groups require protecting-group strategies (e.g., silyl ethers) to avoid side reactions .

Q. How can crystallographic data for this compound be refined to resolve ambiguities in bond lengths or angles?

- Methodology : Use SHELXL for small-molecule refinement, leveraging its robust least-squares algorithms to optimize geometric parameters. If data quality is low (e.g., high R-factor), iterative refinement with restraints (e.g., DFIX for bond lengths) can stabilize convergence. Cross-validate results using the WinGX suite for symmetry checks and ORTEP-3 for visualization of thermal ellipsoids .

Q. What spectroscopic techniques are most effective for characterizing the hydroxymethyl and ester functional groups?

- Methodology : Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl O-H stretches (broad ~3400 cm⁻¹). For hydroxymethyl protons, ¹H NMR (δ 3.5–4.0 ppm) and ¹³C NMR (δ 60–70 ppm) are diagnostic. High-resolution mass spectrometry (HRMS) confirms molecular weight with <2 ppm error .

Advanced Research Questions

Q. How can conformational analysis of the cyclopentane ring be performed to quantify puckering parameters?

- Methodology : Apply Cremer-Pople puckering coordinates (Q, θ, φ) to quantify ring non-planarity. Calculate displacements using crystallographic coordinates (e.g., from SHELXL output) or DFT-optimized geometries. Software like PLATON or Mercury can automate this analysis. For dynamic behavior, molecular dynamics simulations (e.g., AMBER) at 298 K reveal pseudorotation barriers .

Q. What strategies resolve contradictions between computational (DFT) and experimental (X-ray) bond angles in the cyclopentane moiety?

- Methodology : Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) with X-ray data. If discrepancies exceed 3°, assess crystal-packing effects (e.g., Hirshfeld surface analysis) or refine DFT methods (e.g., include dispersion corrections like D3BJ). Validate with periodic boundary condition (PBC) calculations to model solid-state interactions .

Q. How can enantiomeric excess (ee) be determined for this compound if chiral chromatography is unavailable?

- Methodology : Use Mosher’s ester derivatization: React the hydroxymethyl group with (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride. Analyze ¹H NMR splitting patterns of diastereomers; integration of non-equivalent protons provides ee. Alternatively, circular dichroism (CD) spectroscopy can detect Cotton effects in the 200–250 nm range .

Methodological Tools and Data Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.